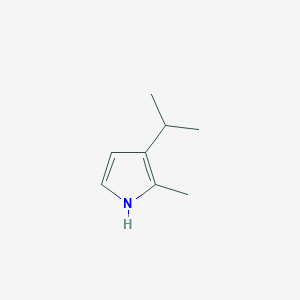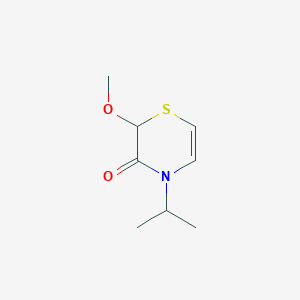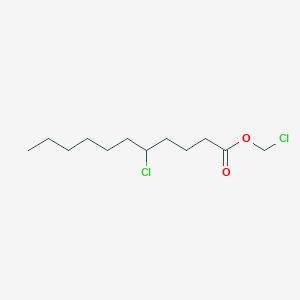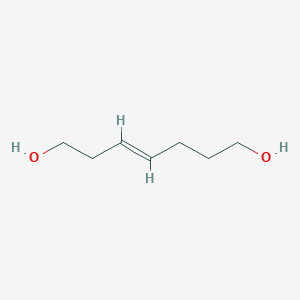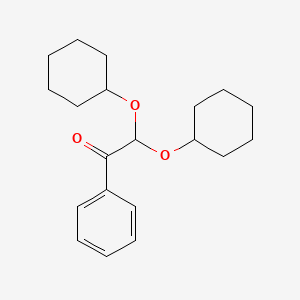
Ethanone, 2,2-bis(cyclohexyloxy)-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 2,2-bis(cyclohexyloxy)-1-phenyl-, also known as 2,2-bis(cyclohexyloxy)-1-phenylethanone, is an organic compound with the molecular formula C20H28O3. This compound is characterized by the presence of two cyclohexyloxy groups and a phenyl group attached to an ethanone backbone. It is a versatile compound with various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(cyclohexyloxy)-1-phenylethanone typically involves the reaction of cyclohexanol with phenylacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with a dehydrating agent to yield the final product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2,2-bis(cyclohexyloxy)-1-phenylethanone may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production while maintaining high purity and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-bis(cyclohexyloxy)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenyl and cyclohexyloxy groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed
Oxidation: Formation of phenylacetic acid or cyclohexanone derivatives.
Reduction: Formation of 2,2-bis(cyclohexyloxy)-1-phenylethanol.
Substitution: Formation of halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2,2-bis(cyclohexyloxy)-1-phenylethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-bis(cyclohexyloxy)-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of the phenyl and cyclohexyloxy groups allows for specific binding interactions with target molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-bis(hexyloxy)-1-phenylethanone
- 2,2-bis(methoxy)-1-phenylethanone
- 2,2-bis(ethoxy)-1-phenylethanone
Uniqueness
2,2-bis(cyclohexyloxy)-1-phenylethanone is unique due to the presence of cyclohexyloxy groups, which impart specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from similar compounds with different substituents.
Eigenschaften
CAS-Nummer |
81427-77-2 |
|---|---|
Molekularformel |
C20H28O3 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
2,2-dicyclohexyloxy-1-phenylethanone |
InChI |
InChI=1S/C20H28O3/c21-19(16-10-4-1-5-11-16)20(22-17-12-6-2-7-13-17)23-18-14-8-3-9-15-18/h1,4-5,10-11,17-18,20H,2-3,6-9,12-15H2 |
InChI-Schlüssel |
BODBSLZRVMDUDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC(C(=O)C2=CC=CC=C2)OC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(4-Methoxyphenyl)ethenyl]-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one](/img/structure/B14417173.png)
![[(Methylsilanetriyl)tri(ethane-2,1-diyl)]tris(diphenylphosphane)](/img/structure/B14417174.png)
![7-Benzoyl-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione](/img/structure/B14417177.png)

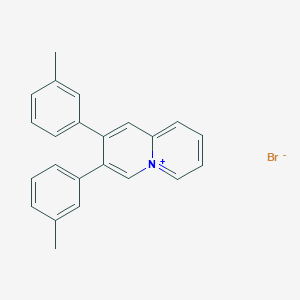
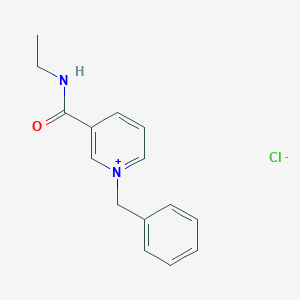
![2-[(2,6-Dichlorophenyl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14417196.png)
